molecular formula C18H15N3O3 B5768769 N-(2-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide

N-(2-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide

Cat. No. B5768769
M. Wt: 321.3 g/mol
InChI Key: CLAYVPRHKHQFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide, also known as MPACF, is a chemical compound that belongs to the class of furan-based compounds. MPACF has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.

Mechanism of Action

N-(2-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide is a potent inhibitor of protein kinase CK2, which is a critical regulator of cellular signaling pathways. CK2 is involved in many cellular processes, including cell growth, proliferation, and survival. Inhibition of CK2 by this compound leads to the disruption of these signaling pathways, resulting in changes in cellular behavior and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of protein kinase CK2. By inhibiting CK2, this compound can alter the activity of downstream signaling pathways, leading to changes in cellular behavior and function. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(2-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide in lab experiments is its specificity for protein kinase CK2. This compound has been shown to have little or no effect on other protein kinases, making it a valuable tool for studying the role of CK2 in cellular signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other CK2 inhibitors. This may limit its usefulness in certain experiments or applications.

Future Directions

There are several potential future directions for research on N-(2-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another potential direction is the use of this compound in combination with other drugs or therapies to enhance its anti-cancer effects. Finally, there is potential for the use of this compound as a tool for studying other signaling pathways and cellular processes beyond CK2.

Synthesis Methods

The synthesis of N-(2-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide involves the reaction of 4-methyl-2-pyridinylamine with 2-nitrobenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with furfurylamine. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.

Scientific Research Applications

N-(2-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. One of the primary applications of this compound is as a tool for studying the role of protein kinases in cellular signaling pathways. This compound is a potent inhibitor of protein kinase CK2, which plays a critical role in regulating cell growth and survival. By inhibiting CK2, this compound can be used to study the downstream effects of this signaling pathway and potentially identify new targets for drug development.

properties

IUPAC Name

N-[2-[(4-methylpyridin-2-yl)carbamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-12-8-9-19-16(11-12)21-17(22)13-5-2-3-6-14(13)20-18(23)15-7-4-10-24-15/h2-11H,1H3,(H,20,23)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAYVPRHKHQFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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